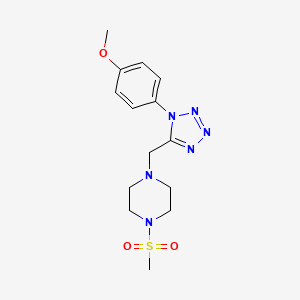

1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-(methylsulfonyl)piperazine

説明

特性

IUPAC Name |

1-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-4-methylsulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N6O3S/c1-23-13-5-3-12(4-6-13)20-14(15-16-17-20)11-18-7-9-19(10-8-18)24(2,21)22/h3-6H,7-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCAMMMVFHWEXOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-(methylsulfonyl)piperazine typically involves multiple steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.

Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane.

Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through a sulfonation reaction using methylsulfonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity while minimizing costs and environmental impact.

化学反応の分析

Types of Reactions

1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-(methylsulfonyl)piperazine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.

Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine), alkylating agents, and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.

科学的研究の応用

Anticonvulsant Activity

Research indicates that compounds similar to 1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-(methylsulfonyl)piperazine exhibit anticonvulsant properties. For instance, studies have demonstrated that tetrazole derivatives can effectively inhibit seizures in animal models, suggesting that this compound may also possess similar effects due to its structural components .

Anticancer Potential

The compound's structural features allow it to interact with biological targets related to cancer cell proliferation. Preliminary studies have indicated that derivatives of tetrazole and piperazine may exhibit cytotoxic effects against various cancer cell lines. For example, certain synthesized compounds have shown significant antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and DU145 (prostate cancer) in vitro .

Enzyme Inhibition

There is emerging evidence that this compound may act as an enzyme inhibitor. Compounds with similar structures have been investigated for their ability to inhibit enzymes involved in various metabolic pathways, potentially leading to therapeutic applications in metabolic disorders and cancer treatment .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-(methylsulfonyl)piperazine. The presence of the methoxy group on the phenyl ring is believed to enhance lipophilicity and improve binding affinity to biological targets. Studies suggest that modifications to the piperazine ring can significantly alter the compound's pharmacological profile, impacting its potency and selectivity .

Case Study 1: Anticonvulsant Testing

In a study conducted by Siddiqui et al., various tetrazole derivatives were synthesized and tested for anticonvulsant activity using a picrotoxin-induced convulsion model. The results indicated that specific modifications led to enhanced protective effects against seizures, highlighting the potential of tetrazole-containing compounds in epilepsy treatment .

Case Study 2: Anticancer Activity Assessment

Another notable study involved the synthesis of novel pyridazinone-thiazole hybrids, which included tetrazole derivatives. These compounds were evaluated for their anticancer properties against multiple cell lines. The findings revealed that certain derivatives exhibited significant cytotoxicity, suggesting that similar modifications could enhance the activity of 1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-(methylsulfonyl)piperazine against cancer cells .

作用機序

The mechanism of action of 1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-(methylsulfonyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors. The methoxyphenyl group and piperazine ring can enhance binding affinity and selectivity.

類似化合物との比較

Key Observations :

- Compounds like 6p demonstrate that chloroaryl substituents on piperazine enhance cytotoxicity, suggesting that electron-withdrawing groups may optimize bioactivity .

- CV-11974 highlights the therapeutic relevance of tetrazole motifs in receptor antagonism, though its benzimidazole core diverges from the piperazine scaffold .

Piperazine Derivatives with Sulfonyl Groups

Sulfonylation of piperazine is a common strategy to modulate bioactivity. Comparative data include:

Key Observations :

- Methylsulfonyl groups (as in the target compound) balance steric bulk and polarity better than tosyl (–SO₂C₆H₄CH₃) or acetylphenylsulfonyl groups .

- Bulky substituents (e.g., in ’s compound) reduce synthetic yields (e.g., 43–68% for dihydroindenyl-piperazines in ) compared to simpler sulfonyl groups .

Substituent Effects on Physicochemical Properties

Data from and illustrate how substituents influence melting points and yields:

生物活性

1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-(methylsulfonyl)piperazine, also known as compound L19570, is a synthetic molecule that belongs to the piperazine class. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The unique structural features of this compound, including the tetrazole and methoxyphenyl groups, contribute to its diverse biological effects.

- IUPAC Name : 1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-(methylsulfonyl)piperazine dihydrochloride

- CAS Number : 1351643-53-2

- Molecular Formula : C13H20Cl2N6O

- Molecular Weight : 347.25 g/mol

- Purity : 95%

Biological Activity Overview

The biological activity of this compound has been explored in several studies, revealing a range of pharmacological effects:

1. Anticancer Activity

Research indicates that compounds containing piperazine scaffolds exhibit significant anticancer properties. For instance, related piperazine derivatives have shown efficacy against various cancer cell lines through mechanisms such as apoptosis and necroptosis induction. The compound LQFM018, a piperazine derivative, demonstrated binding affinity to aminergic receptors and exhibited antiproliferative effects in K562 leukemic cells .

2. Neuropharmacological Effects

The tetrazole moiety in this compound is known to influence neuropharmacological activities. Studies have shown that tetrazole derivatives can act as anticonvulsants and may modulate neurotransmitter systems, suggesting potential applications in treating neurological disorders .

3. Antimicrobial Activity

The presence of the methoxyphenyl group enhances the antimicrobial properties of piperazine derivatives. Some studies have reported that similar compounds display activity against bacterial strains, indicating their potential as antimicrobial agents .

Case Studies and Research Findings

The mechanisms underlying the biological activities of this compound are multifaceted:

- Receptor Binding : The compound's interaction with various receptors (e.g., dopamine receptors) is crucial for its neuropharmacological effects.

- Cell Death Pathways : Induction of apoptosis and necroptosis pathways has been observed in cancer cell lines treated with similar piperazine derivatives.

- Antimicrobial Mechanisms : The disruption of bacterial cell membranes and inhibition of essential metabolic pathways contribute to the antimicrobial activity.

Q & A

Q. What are the established synthetic routes for 1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-(methylsulfonyl)piperazine?

- Methodological Answer : The compound can be synthesized via two primary routes:

- Cyclization : Substituted benzoic acid hydrazides are treated with phosphorous oxychloride (POCl₃) at 120°C to form tetrazole intermediates, followed by alkylation with 4-(methylsulfonyl)piperazine .

- Coupling Reactions : Piperazine derivatives are functionalized using dehydrating agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) to couple with activated carboxylic acids (e.g., tetrazole-containing precursors) .

- Key Characterization : IR and NMR spectroscopy are critical for verifying the integrity of the tetrazole ring and sulfonyl-piperazine moiety .

Q. How is the structural conformation of the piperazine ring in this compound determined experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for analyzing piperazine ring conformation. For example, piperazine derivatives often adopt a chair conformation with puckering parameters (Q, θ, φ) calculated via Cremer-Pople analysis. In 4-(methylsulfonyl)piperazine derivatives, the sulfonyl group induces slight distortions due to steric and electronic effects . Spectroscopic methods (e.g., NOESY NMR) can also reveal spatial proximity between substituents .

Q. What are the standard protocols for assessing the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (e.g., melting points reported at 489–492 K for related sulfonyl-piperazines) .

- Forced Degradation Studies : Expose the compound to acidic/basic conditions (e.g., 0.1M HCl/NaOH) and monitor degradation via HPLC-MS to identify labile groups (e.g., sulfonyl or tetrazole moieties) .

Advanced Research Questions

Q. How do electronic effects of substituents on the tetrazole and piperazine rings influence bioactivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Introduce electron-withdrawing groups (e.g., nitro, sulfonyl) to the tetrazole ring to enhance metabolic stability. For example, 4-methoxyphenyl groups increase lipophilicity, improving membrane permeability .

- Computational Modeling : Density Functional Theory (DFT) calculates charge distribution and frontier molecular orbitals to predict reactivity. For instance, the sulfonyl group’s electron-withdrawing nature reduces piperazine basicity, altering receptor binding .

Q. What experimental strategies resolve contradictions in pharmacological data across similar piperazine derivatives?

- Methodological Answer :

- Crystallographic Comparisons : Analyze hydrogen-bonding patterns (e.g., C–H⋯O interactions in 1-aroyl-4-(4-methoxyphenyl)piperazines) to explain variations in solubility and receptor affinity .

- Meta-Analysis : Cross-reference bioassay results (e.g., antimicrobial IC₅₀ values) with substituent electronic parameters (Hammett σ constants) to identify outliers due to steric hindrance or metabolic instability .

Q. How can coupling reaction yields be optimized for scale-up synthesis?

- Methodological Answer :

- Catalytic Optimization : Replace EDC with carbodiimide derivatives (e.g., DCC) in non-polar solvents (e.g., dichloromethane) to reduce side reactions. Yields >80% are achievable with stoichiometric control .

- Flow Chemistry : Continuous-flow reactors enhance mixing and heat transfer, particularly for exothermic steps like tetrazole alkylation .

Methodological Considerations

- Data Contradictions : Discrepancies in bioactivity may arise from crystallographic disorder (e.g., aroyl ring disorder in halogenated derivatives) or solvent-dependent conformational flexibility .

- Safety Protocols : Use personal protective equipment (PPE) and fume hoods when handling sulfonyl chlorides or tetrazole intermediates, which are corrosive and irritants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。